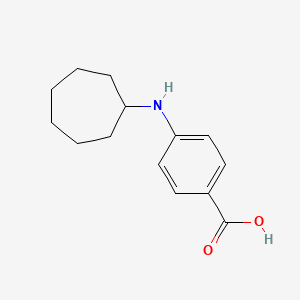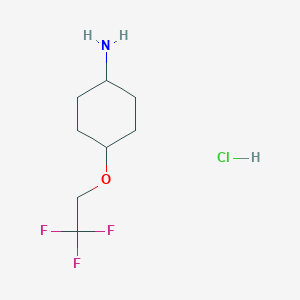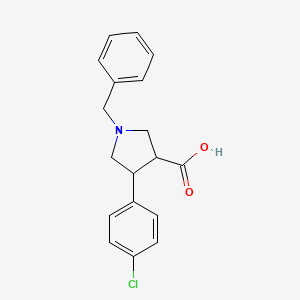![molecular formula C5H8S2 B15123434 Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
Bicyclo[1.1.1]pentane-1,3-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1,3-dithiol is a unique and highly strained bicyclic compound characterized by its three-dimensional structure. This compound has garnered significant interest in the field of organic chemistry due to its potential applications as a bioisostere for various functional groups, such as phenyl rings, tert-butyl groups, and alkynes. The presence of two thiol groups at the 1 and 3 positions further enhances its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dithiol typically involves the use of [1.1.1]propellane as a key precursor. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce thiol groups at the 1 and 3 positions.
Another approach involves the reaction of alkyl iodides with propellane under light irradiation, which provides bicyclo[1.1.1]pentane iodides . Subsequent functionalization steps can introduce thiol groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is being explored, particularly the light-enabled synthesis of bicyclo[1.1.1]pentane halides, which can be performed in flow reactors to achieve gram and kilogram quantities .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions to form thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol groups.
Thioethers: Formed through nucleophilic substitution reactions.
Dithiols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1,3-dithiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dithiol is primarily based on its ability to act as a bioisostere, replacing phenyl rings, tert-butyl groups, and alkynes in various molecules. This substitution can alter the physicochemical properties of the parent molecule, such as solubility, permeability, and metabolic stability . The thiol groups can also participate in redox reactions, forming disulfides and other derivatives that can interact with biological targets.
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane-1,3-dithiol is unique due to its highly strained bicyclic structure and the presence of two thiol groups. Similar compounds include:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks thiol groups but shares the same bicyclic core.
Bicyclo[1.1.1]pentane-1,3-diamine: Contains amino groups instead of thiol groups.
Bicyclo[1.1.1]pentane-1,3-dimethyl: Contains methyl groups instead of thiol groups.
These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their reactivity and applications.
Propiedades
Fórmula molecular |
C5H8S2 |
|---|---|
Peso molecular |
132.3 g/mol |
Nombre IUPAC |
bicyclo[1.1.1]pentane-1,3-dithiol |
InChI |
InChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 |
Clave InChI |
GPRLRVZKXDUXMD-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)


![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)
